1-(2,2-Difluoroethoxy)-4-nitrobenzene
Description
1-(2,2-Difluoroethoxy)-4-nitrobenzene is an aromatic nitro compound featuring a 2,2-difluoroethoxy substituent at the para position relative to the nitro group. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.15 g/mol. Key properties include:
The compound is synthesized via copper-catalyzed aryl etherification, leveraging the electron-withdrawing nature of the nitro group to facilitate substitution . Its applications include serving as a precursor in hydrogenation reactions to yield aromatic diamines, which are intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-3-1-6(2-4-7)11(12)13/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKWFVOIJTODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599095 | |
| Record name | 1-(2,2-Difluoroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937599-94-5 | |
| Record name | 1-(2,2-Difluoroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogs in Aryl Ether Nitrobenzene Family
Key analogs and their properties are summarized below:
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : The 2,2-difluoroethoxy group in this compound exerts a stronger electron-withdrawing effect compared to ethoxy (1-Ethoxy-4-nitrobenzene) but weaker than trifluoroethoxy (1-Nitro-4-(2,2,2-trifluoroethoxy)benzene). This impacts the nitro group’s reactivity in reductions. For example, hydrogenation of this compound using Raney Ni at RT yields stable intermediates , whereas less fluorinated analogs may require harsher conditions .
- Synthetic Accessibility : The copper-catalyzed synthesis of this compound is efficient due to the nitro group’s directing effects . In contrast, trifluoroethoxy analogs may require specialized fluorinating agents.
Research Findings and Data
Reduction Kinetics
Spectral Signatures
- The ¹³C NMR signal for the difluoroethoxy group (δ 113.2, t, J = 240 Hz) is distinct from trifluoroethoxy analogs, which would show a triplet at lower δ values due to stronger deshielding .
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